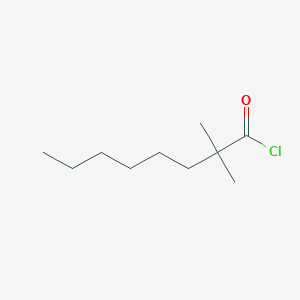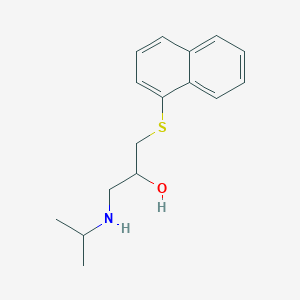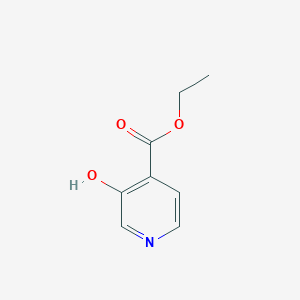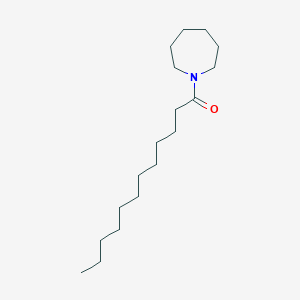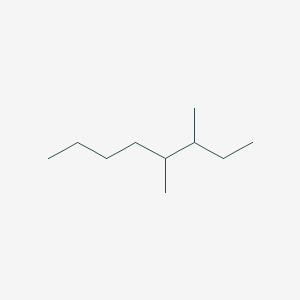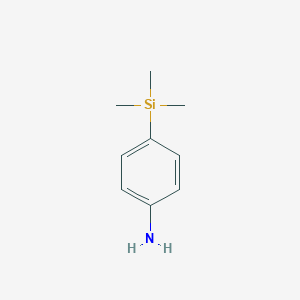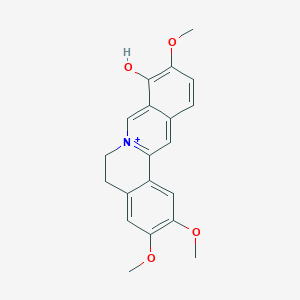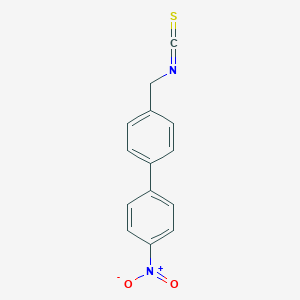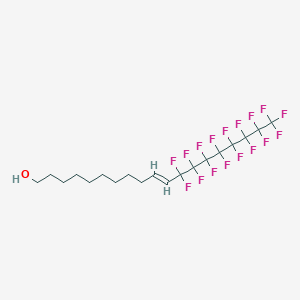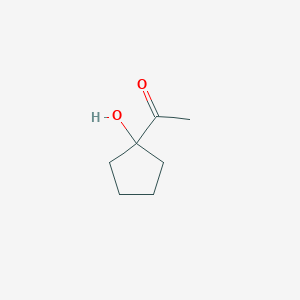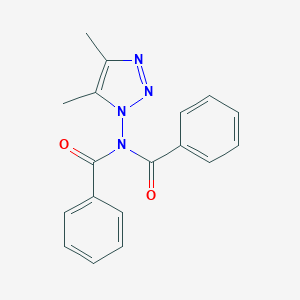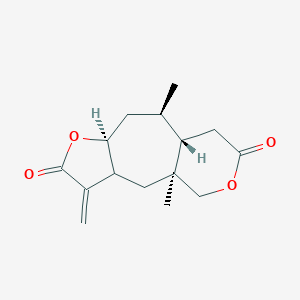
Vermeerin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vermeerin is a compound that has recently gained attention in the scientific community for its potential applications in research. This compound is a synthetic derivative of a natural product found in marine sponges, and it has been shown to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Antimicrobial Activities
Vermeerin, isolated from the Argentinean plant Hymenoxys robusta, has demonstrated specific antimicrobial activity against Staphylococcus aureus. It was found to be effective in bioactivity assays without exhibiting toxicity to human-derived macrophages (Fortuna et al., 2011).
Insecticidal and Antifeedant Activities
In a study investigating the insecticidal and antifeedant activities of compounds from Hymenoxys robusta, vermeerin showed a high antifeedant effect against Spodoptera exigua, commonly known as armyworm. This suggests its potential in developing pest control products (Juárez et al., 2014).
Cytotoxicity Studies
Vermeerin, along with other sesquiterpene lactones like geigerin and vermeeric acid, has been studied for its cytotoxicity in a murine myoblast cell line (C2C12). This research is significant for understanding the toxicological profile of these compounds and their potential effects on muscle cells (Botha et al., 2017).
Disorganization of Cytoskeletal Proteins
Research on murine myoblast cells (C2C12) exposed to geigerin, which is structurally related to vermeerin, showed concentration-dependent cytotoxic responses. The study observed a significant impact on cytoskeletal proteins, particularly desmin, which is relevant for understanding the muscle lesions observed in "vermeersiekte" caused by ingestion of toxic Geigeria species (Botha et al., 2019).
Propriétés
Numéro CAS |
16983-23-6 |
|---|---|
Nom du produit |
Vermeerin |
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(1S,3R,7S,9R,10S)-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione |
InChI |
InChI=1S/C15H20O4/c1-8-4-12-10(9(2)14(17)19-12)6-15(3)7-18-13(16)5-11(8)15/h8,10-12H,2,4-7H2,1,3H3/t8-,10-,11+,12+,15-/m1/s1 |
Clé InChI |
GKYRUDQNQRLJRF-UXVFLIALSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CC(=O)OC3)C)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(CC3(C1CC(=O)OC3)C)C(=C)C(=O)O2 |
SMILES canonique |
CC1CC2C(CC3(C1CC(=O)OC3)C)C(=C)C(=O)O2 |
Synonymes |
vermeerin vermeerin, (3aR-(3aalpha,4abeta,8aalpha,9alpha,10aalpha))-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



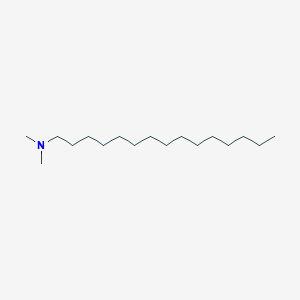
![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)
